molecular formula C12H14N2O4 B12783419 1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil CAS No. 134924-78-0

1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil

Cat. No.: B12783419
CAS No.: 134924-78-0
M. Wt: 250.25 g/mol
InChI Key: TZVUTBSKPAZUAO-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil is a heterocyclic compound that features a uracil core substituted with a hydroxymethyl group on the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil typically involves the condensation of 5-hydroxymethylfurfural with uracil derivatives. One common method involves the catalytic transformation of N-acetylglucosamine into 5-hydroxymethylfurfural, followed by a condensation reaction with 3,3-Dimethyl-2-butanone . The optimal reaction conditions for this process include a temperature of 160°C for 120 minutes, yielding a significant amount of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized catalytic systems to ensure high yield and purity. The use of green chemistry principles, such as biomass-derived feedstocks and eco-friendly catalysts, is also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to formyl or carboxyl groups.

    Reduction: The furan ring can be hydrogenated under mild conditions to form tetrahydrofuran derivatives.

    Substitution: The uracil core can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be carried out using catalysts such as palladium on carbon or platinum oxide.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation: Products include 1,3-Dimethyl-5-((5-methylfuran-2-yl)formyl)uracil and 1,3-Dimethyl-5-((5-methylfuran-2-yl)carboxyl)uracil.

    Reduction: Major products include tetrahydrofuran derivatives.

    Substitution: Substituted uracil derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-((5-methylfuran-2-yl)hydroxymethyl)uracil involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a uracil core and a furan ring, providing a versatile platform for chemical modifications and applications. Its structural features allow for diverse reactivity and potential biological activity, distinguishing it from other furan derivatives .

Properties

CAS No.

134924-78-0

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

6-[hydroxy-(5-methylfuran-2-yl)methyl]-1,3-dimethylpyrimidine-2,4-dione

InChI

InChI=1S/C12H14N2O4/c1-7-4-5-9(18-7)11(16)8-6-10(15)14(3)12(17)13(8)2/h4-6,11,16H,1-3H3

InChI Key

TZVUTBSKPAZUAO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(C2=CC(=O)N(C(=O)N2C)C)O

Origin of Product

United States

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